3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione is a chemical compound with a unique structure that includes a benzodioxocine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl N-methyl-3,4-dihydroxypyrrole-2,5-dicarboxylate with 1,2-bis(bromomethyl)benzene . The reaction is carried out under reflux conditions in the presence of a suitable solvent and catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione exerts its effects involves interactions with specific molecular targets. The compound can modulate various pathways, depending on its functional groups and the environment. For example, it may interact with enzymes or receptors, altering their activity and leading to downstream effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
Uniqueness
3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione is unique due to its benzodioxocine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
47542-00-7 |
---|---|
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
4-methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione |
InChI |
InChI=1S/C11H10O4/c1-7-6-14-10(12)8-4-2-3-5-9(8)11(13)15-7/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
ZJZLFDHSFOSUIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(=O)C2=CC=CC=C2C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.